2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide
Description
This compound features a thiophene-3-carboxamide core substituted with 4,5-dimethyl groups, linked via an amide bond to a 4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido moiety. Structural confirmation of related compounds relies on NMR, IR, and MS spectroscopy, with key IR bands for C=S (1243–1258 cm⁻¹) and NH/OH (3150–3414 cm⁻¹) providing diagnostic insights .
Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S2/c1-13-14(2)30-20(17(13)18(21)24)22-19(25)15-5-7-16(8-6-15)31(26,27)23(9-11-28-3)10-12-29-4/h5-8H,9-12H2,1-4H3,(H2,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVLVFQCCYJXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide, with CAS number 896310-89-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 469.6 g/mol. The compound features a thiophene ring substituted with various functional groups, including a sulfamoyl moiety, which is known for its biological significance.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of thiophene compounds exhibit significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and non-small cell lung cancer (NCI-H460) .
- Antibacterial Properties : Compounds with similar structures have demonstrated moderate to high antibacterial activity. For instance, hydroxythiophene derivatives showed inhibition zones comparable to standard antibiotics like ampicillin .
- Antioxidant Activity : Some synthesized thiophenes have been reported to possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
The mechanisms through which 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide exerts its biological effects can include:
- Cell Cycle Modulation : Research indicates that certain thiophene derivatives can affect cell cycle progression, particularly increasing the proportion of cells in the G2/M phase, which is associated with their antiproliferative activity .
- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may interfere with microtubule dynamics by inhibiting tubulin polymerization, which is essential for cell division .
- Reactivity of Functional Groups : The presence of sulfonyl and amide groups in the structure may enhance interaction with biological macromolecules, influencing various signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their derivatives:
- Anticancer Studies : A study synthesized multiple thiophene derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds were found to inhibit cell growth effectively, with some showing IC50 values in the low micromolar range .
- Antibacterial Tests : In vitro assays demonstrated that certain derivatives had significant antibacterial effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents .
Comparative Analysis
A comparative analysis of 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide with similar compounds reveals unique structural features that may contribute to its distinct biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfamethoxazole | Sulfamoyl group | Antibacterial |
| Benzothiazole derivatives | Thiazole ring | Anticancer |
| 2-Methoxyethyl sulfonamide | Sulfonamide group | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of new pharmaceuticals due to its ability to inhibit specific biological pathways. Its sulfamoyl group contributes to its interaction with enzymes and receptors, making it a candidate for:
- Anticancer Agents : Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cell signaling pathways.
- Antimicrobial Activity : The presence of the sulfamoyl group may enhance the compound's ability to combat bacterial infections, potentially leading to new antibiotics.
Material Sciences
The unique electronic properties of thiophene derivatives allow for applications in:
- Organic Electronics : The compound can be utilized in the fabrication of organic semiconductors due to its conductive properties.
- Sensors : Its ability to undergo redox reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of thiophene derivatives on cancer cell lines. The results indicated that compounds similar to 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide exhibited significant cytotoxicity against various cancer types, suggesting potential as a lead compound for drug development.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of sulfamoyl-containing compounds. The findings demonstrated that these compounds displayed effective inhibition against several strains of bacteria, highlighting their therapeutic potential in treating infections.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights critical structural differences and functional group variations between the target compound and analogs:
Key Distinctions and Implications
- Sulfamoyl vs. Sulfonamide Groups: The target compound’s N,N-bis(2-methoxyethyl)sulfamoyl group increases hydrophilicity compared to non-polar substituents (e.g., trifluoromethyl in sulfentrazone) or unsubstituted sulfonamides (e.g., triazole derivatives ). This improves aqueous solubility, critical for oral bioavailability.
- Heterocyclic Core: The 4,5-dimethylthiophene in the target compound provides a planar, electron-rich aromatic system, favoring interactions with hydrophobic protein pockets. In contrast, 1,2,4-triazoles () exhibit tautomerism, influencing their hydrogen-bonding capacity and metabolic pathways . Tetrahydrothieno-pyridine () adopts a semi-saturated structure, offering conformational flexibility but reduced aromatic stabilization .
- Salt Forms : The hydrochloride salt in ’s analog enhances crystallinity and shelf life compared to the free base form of the target compound, though it may alter pH-dependent solubility .
Q & A
Basic Questions
Q. What are the key synthetic strategies for preparing 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide?
- The synthesis typically involves multi-step reactions, including:
- Sulfonamide coupling : Reacting a sulfamoyl chloride intermediate with a benzamido-thiophene precursor under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–5°C) are critical to minimize hydrolysis .
- Thiophene core formation : The Gewald reaction, using ethyl cyanoacetate, sulfur, and ketones, is a common method to construct the thiophene ring. This step requires refluxing in ethanol with a catalytic base (e.g., morpholine) .
- Characterization via NMR (¹H/¹³C) and HPLC-MS is essential to confirm intermediate purity before proceeding .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., methoxyethyl groups at δ 3.2–3.6 ppm; thiophene protons at δ 6.8–7.2 ppm). ¹³C NMR confirms carbonyl and sulfonamide carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What functional groups influence the compound’s reactivity?
- Sulfamoyl group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and affects solubility .
- Thiophene carboxamide : Aromatic π-π stacking interactions and potential for electrophilic substitution at the thiophene ring .
- Methoxyethyl side chains : Enhance solubility in polar solvents and modulate pharmacokinetic properties .
Advanced Questions
Q. How can researchers optimize the sulfonamide coupling step to address low yields?
- Problem : Low yields often arise from competing hydrolysis of the sulfamoyl chloride intermediate.
- Solutions :
- Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar) to suppress hydrolysis .
- Employ coupling agents like HOBt/DCC to activate the carboxyl group for amide bond formation .
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) and adjust stoichiometry if unreacted starting material persists .
Q. What experimental design considerations are critical for studying the compound’s environmental fate?
- Key Parameters :
- Degradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis. Analyze degradation products via LC-MS .
- Partition coefficients : Measure logP (octanol-water) to predict bioaccumulation potential. Adjust methoxyethyl groups to reduce logP if needed .
- Ecotoxicology assays : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity. Correlate results with structural analogs to identify toxicity drivers .
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?
- Case Example : Discrepancies in proton assignments may arise from dynamic effects (e.g., rotamers) in solution vs. static crystal structures.
- Methodology :
- Perform variable-temperature NMR to identify conformational exchange broadening (e.g., methoxyethyl group rotation) .
- Compare DFT-calculated chemical shifts with experimental NMR data to validate assignments .
- Use NOESY/ROESY to detect spatial proximities in solution that align with X-ray data .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in pharmacological studies?
- Step 1 : Synthesize analogs with modifications to:
- Sulfamoyl group : Replace bis(2-methoxyethyl) with alkyl or aryl substituents to probe steric/electronic effects .
- Thiophene substituents : Introduce halogens (e.g., Cl, F) or methyl groups to assess impact on binding affinity .
- Step 2 : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Use molecular docking (AutoDock Vina) to correlate activity with computed binding energies .
- Step 3 : Perform QSAR modeling to identify physicochemical descriptors (e.g., polar surface area, H-bond donors) driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
